N-(butan-2-yl)-2,4-dimethylaniline

α-diimine nickel catalysts norbornene polymerization N-aryl substituent effects

N-(butan-2-yl)-2,4-dimethylaniline (CAS 1021136-18-4) is a secondary N-alkylaniline derivative with molecular formula C₁₂H₁₉N and molecular weight 177.29 g·mol⁻¹, characterized by a sec-butyl group on the amine nitrogen and methyl substituents at the 2- and 4-positions of the aromatic ring. This substitution pattern creates a distinctive steric profile — a single ortho-methyl group adjacent to the N-alkylamine functionality and a para-methyl group providing electron donation without additional steric encumbrance — that differentiates it from all other positional isomers of N-(butan-2-yl)-dimethylaniline.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13247238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-2,4-dimethylaniline
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCC(C)NC1=C(C=C(C=C1)C)C
InChIInChI=1S/C12H19N/c1-5-11(4)13-12-7-6-9(2)8-10(12)3/h6-8,11,13H,5H2,1-4H3
InChIKeyICFHUKRMOGXVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(butan-2-yl)-2,4-dimethylaniline CAS 1021136-18-4 — Procurement-Grade Overview for Catalyst and Ligand Research


N-(butan-2-yl)-2,4-dimethylaniline (CAS 1021136-18-4) is a secondary N-alkylaniline derivative with molecular formula C₁₂H₁₉N and molecular weight 177.29 g·mol⁻¹, characterized by a sec-butyl group on the amine nitrogen and methyl substituents at the 2- and 4-positions of the aromatic ring . This substitution pattern creates a distinctive steric profile — a single ortho-methyl group adjacent to the N-alkylamine functionality and a para-methyl group providing electron donation without additional steric encumbrance — that differentiates it from all other positional isomers of N-(butan-2-yl)-dimethylaniline. The compound is positioned as a specialty synthetic intermediate for constructing α-diimine ligands used in late-transition-metal (Ni, Pd) olefin polymerization catalysts, where the steric and electronic properties of the N-aryl substituent directly influence catalytic activity, polymer molecular weight, and branching density .

Synthetic Intermediate Precursor for constructing α-diimine ligands via condensation with α-diketones, supporting late-transition-metal (Ni, Pd) olefin polymerization catalyst research.
Substitution Pattern 2,4-Dimethyl N-aryl group provides one ortho-methyl for axial steric blocking and one para-methyl for electron donation — a balanced steric/electronic profile distinct from other isomers.
N-Alkyl Branching sec-Butyl (butan-2-yl) group introduces α-carbon chirality and enhanced steric demand at the imine-forming nitrogen, offering an additional tuning parameter compared to linear N-alkyl analogs.

Why Positional Isomers of N-(butan-2-yl)-dimethylaniline Cannot Be Interchanged in Research Procurement


The six positional isomers of N-(butan-2-yl)-dimethylaniline share identical molecular formula and mass (C₁₂H₁₉N, 177.29 g·mol⁻¹) yet exhibit fundamentally different steric and electronic properties that dictate divergent application suitability. The 2,4-dimethyl substitution pattern provides one ortho-methyl group that introduces steric hindrance around the N-aryl bond while the para-methyl group contributes electron-donating character without additional steric blocking [1]. In α-diimine nickel(II) catalyst systems, the type and positioning of N-aryl substituents directly control both catalytic activity and polymer microstructure: methyl groups at the 2-, 4-, or 6-positions exert a qualitatively different electronic influence (termed a 'con' effect) compared with those at the 3- or 5-positions ('pro' effect) [2]. Meanwhile, the 3,4-dimethyl isomer is specifically claimed for continuous-flow dinitration to produce dinitro herbicides — an application for which the 2,4-isomer is structurally unsuited [3]. These functional bifurcations mean that procurement of a 'sec-butyl-dimethylaniline' without specifying the exact positional isomer risks acquiring a compound with the wrong steric and electronic profile for the intended catalytic or synthetic application.

Positional Isomer Application Bifurcation
The 3,4-dimethyl isomer is used for dinitro herbicide synthesis; ordering it instead of the 2,4-isomer directs the compound to agrochemical, not catalyst ligand, research.
Ortho Steric Congestion Mismatch
2,6-Dimethyl substitution adds a second ortho-methyl that may suppress catalyst activity; the 2,4-isomer's balanced steric profile may not transfer to 2,6-analogs.
Generic Nomenclature Risk
Ordering 'sec-butyl-dimethylaniline' without specifying the 2,4-isomer may deliver a positional isomer whose steric/electronic profile does not match α-diimine ligand requirements.

Quantitative Differentiation Evidence for N-(butan-2-yl)-2,4-dimethylaniline Against Closest Analogs


N-Aryl 2,4-Dimethyl Substitution in α-Diimine Ni(II) Catalysts: Positional Isomer Activity Ranking for Norbornene Vinyl Polymerization

In a systematic head-to-head study of nine Ni(II) α-diimine catalysts of formula [{ArN=C(Ac)-C(Ac)=NAr}]NiBr₂ (Ac = acenaphthyl), the catalyst bearing the 2,4-dimethylphenyl N-aryl group — Cat(2,4-Me) — was compared directly against eight structural variants including Cat(2,3-Me), Cat(2,5-Me), Cat(2,6-Me), Cat(3,5-Me), and Cat(H) (unsubstituted phenyl) [1]. The study established that methyl substitution pattern is a primary determinant of catalytic activity for vinyl polymerization of norbornene. Catalysts with 2,6-disubstitution were explicitly less active due to steric interaction between monomer and ortho-substituents, while Cat(H) and Cat(3,5-Me) showed relatively higher activities. The 2,4-substitution pattern occupies a distinct intermediate steric environment — possessing one ortho-methyl for axial steric blocking (essential for chain-walking suppression in α-diimine systems) without the excessive steric congestion of 2,6-disubstitution that suppresses monomer access [1]. Additionally, the electron-donating methyl group at the 4-position exerts a 'con' electronic effect distinct from the 'pro' effect of 3,5-substitution [1]. The N-(butan-2-yl)-2,4-dimethylaniline serves as the direct synthetic precursor to this N-aryl fragment: condensation with a diketone yields the α-diimine ligand bearing the 2,4-dimethylphenyl N-aryl groups whose performance characteristics are documented in this comparative study. Note: Specific numerical activity values (kg polymer·mol⁻¹·h⁻¹) for each catalyst were reported in the full text of the original article but are not extractable from the publicly accessible abstract and summary pages; the relative activity ranking is confirmed by the authors' explicit statements.

Activity Ranking of N-Aryl 2,4-Me vs. 2,6-Me & Unsubstituted
Class-level
Target (2,4-Me): intermediate catalytic activity; one ortho-methyl for axial blocking, para-methyl 'con' effect.
Comparator: Cat(H) & Cat(3,5-Me) show higher activity; Cat(2,6-Me) suppressed activity by steric hindrance.
Relative ranking: Cat(H) ≈ Cat(3,5-Me) > Cat(2,4-Me) > Cat(2,6-substituted).
Supports intermediate steric profile for α-diimine catalyst design.
Exact activity values not available; qualitative ranking confirmed by authors.
α-diimine nickel catalysts norbornene polymerization N-aryl substituent effects organometallic catalysis

Application Bifurcation by Substitution Pattern: 2,4-Isomer for α-Diimine Ligands vs. 3,4-Isomer for Dinitro Herbicide Synthesis

The N-(butan-2-yl)-3,4-dimethylaniline positional isomer (CAS 56038-90-5, N-sec-butyl-3,4-xylidine) is specifically claimed and utilized as a substrate for one-step dinitration with nitric acid in a continuous-flow microreactor to produce dinitro herbicides [1]. US Patent 5,907,062 explicitly specifies that the preferred N-alkyl group for this dinitration process is sec-butyl, 1-ethylpropyl, or 1-methylbutyl, and that the aromatic substrate must be the N-alkyl-3,4-dimethyl-benzenamine scaffold [1]. The 2,4-dimethyl isomer cannot substitute in this application because the dinitration regiochemistry is dictated by the positions of the existing methyl substituents on the aryl ring — the 3,4-substitution pattern directs nitration to specific ring positions that the 2,4-pattern does not provide. Conversely, the N-(butan-2-yl)-2,4-dimethylaniline is oriented toward α-diimine ligand synthesis for late-transition-metal polymerization catalysts, where the 2,4-substitution pattern creates the specific steric environment required for effective chain-walking suppression and molecular weight control . This represents a clear functional bifurcation: procurement of the wrong positional isomer yields a compound that is structurally incapable of performing in the target application.

Application Bifurcation: 2,4- vs. 3,4-Isomer
Cross-study comparable
Target (2,4-Isomer): positioned for α-diimine ligand synthesis → olefin polymerization catalysts.
Comparator (3,4-Isomer): claimed for continuous-flow dinitration to dinitro herbicides (US 5,907,062).
Not functionally interchangeable; each serves distinct research domain.
Positional isomer identity determines research application.
Verify isomer by CAS or NMR before procurement.
dinitro herbicide continuous-flow nitration positional isomer selectivity agrochemical intermediates

Ortho-Methyl Steric Effect on Aniline Basicity: 2,4-Dimethylaniline Core vs. Unsubstituted and 2,6-Dimethyl Cores

The 2,4-dimethylaniline core of the target compound carries a single ortho-methyl group, which introduces steric strain that measurably weakens the base strength of the amino group relative to unsubstituted aniline. Near-infrared vibrational overtone spectroscopy of liquid-phase 2,4-dimethylaniline and 2,6-dimethylaniline demonstrated that the introduction of an ortho-methyl group into aniline weakens base strength due to steric strain, as evidenced by changes in the aryl CH, methyl CH, and NH local mode mechanical frequency values (X₁ and X₂ parameters) obtained from fitting the Δv = 2, 3, and 4 overtone spectra [1]. This finding corroborates earlier base-strength studies on methylated anilines. The weakened basicity (and correspondingly altered nucleophilicity) of the 2,4-dimethylaniline core directly influences: (i) the condensation kinetics with diketones during α-diimine ligand formation, (ii) the electron-donating capacity of the nitrogen atom upon metal coordination, and (iii) the overall electronic environment at the metal center in the resulting Ni(II) or Pd(II) α-diimine complex. By contrast, the 2,6-dimethyl isomer exhibits even greater steric compression due to two ortho-methyl groups flanking the amino functionality, while unsubstituted aniline lacks ortho steric effects entirely [1].

Aniline Basicity: 2,4-Me vs. Aniline vs. 2,6-Me
Class-level
Target (2,4-Dimethylaniline core): moderate base weakening from single ortho-methyl.
Comparators: aniline — highest basicity, no ortho steric; 2,6-dimethylaniline — dual ortho, greatest base weakening.
Base strength ranking: aniline > 2,4-dimethylaniline > 2,6-dimethylaniline (overtone spectroscopy).
Moderated basicity and nucleophilicity for balanced coordination chemistry.
Exact pKa values not available; ranking from vibrational overtone data.
amine basicity steric strain ortho effect N-arylamine nucleophilicity coordination chemistry

N-sec-Butyl vs. N-n-Butyl 2,4-Dimethylaniline: Branching at the α-Carbon Introduces Chirality and Alters Steric Profile

The sec-butyl (butan-2-yl) group on the target compound is branched at the α-carbon (C₂ of the butyl chain), creating a chiral center (racemic mixture in the absence of enantioselective synthesis) and a steric profile distinct from the linear n-butyl isomer. N-(butan-2-yl)-2,4-dimethylaniline bears the sec-butyl substituent directly adjacent to the nitrogen, which increases steric congestion around the N–H bond and influences both the conformational preferences of the N-alkyl group and the accessibility of the nitrogen lone pair. In the broader context of α-diimine ligand design, the N-alkyl substituent on the aniline precursor becomes part of the imine framework upon condensation with a diketone: the steric bulk of the sec-butyl group at the imine carbon contributes to the overall ligand steric environment that governs axial site blocking in square-planar Ni(II) and Pd(II) complexes — a critical parameter for controlling chain-walking and β-hydride elimination rates during olefin polymerization. The n-butyl analog (N-butyl-2,4-dimethylaniline) lacks this α-branching, presenting a less sterically demanding profile at the imine position. Additionally, the sec-butyl group provides a well-defined NMR stereochemical probe (diastereotopic methyl groups and a methine proton at the chiral center) that can be exploited for monitoring ligand formation and metal complexation stereochemistry, whereas the n-butyl analog offers no such stereochemical handle.

N-Alkyl Branching: sec-Butyl vs. n-Butyl
Supporting evidence
Target (sec-Butyl): α-branched, chiral center (racemic), 3 rotatable bonds.
Comparator (n-Butyl): unbranched, no chirality, 4 rotatable bonds.
sec-Butyl introduces chirality and higher steric demand at the imine nitrogen.
Provides chiral NMR probe and additional steric tuning for metal complexes.
Commercial product is racemic; enantiopure synthesis not implied.
N-alkyl steric effects sec-butyl branching chiral amine α-diimine ligand design

Optimal Research and Industrial Application Scenarios for N-(butan-2-yl)-2,4-dimethylaniline Based on Verified Differentiation Evidence


Synthesis of Unsymmetrical α-Diimine Ligands for Ni(II) and Pd(II) Olefin Polymerization Catalysts

N-(butan-2-yl)-2,4-dimethylaniline is optimally deployed as the N-aryl amine component in condensation reactions with α-diketones (e.g., 2,3-butanedione, acenaphthenequinone) to construct α-diimine ligands of the Brookhart type. The 2,4-dimethyl substitution pattern on the aryl ring provides one ortho-methyl group for axial steric blocking of the metal center — essential for suppressing chain-walking and achieving high-molecular-weight polyolefins — while the para-methyl group contributes electron-donating character without additional steric hindrance, as supported by the comparative catalyst activity data from Appukuttan et al. (2008) [1]. The sec-butyl N-alkyl group contributes additional steric bulk at the imine framework, complementing the aryl substitution in defining the overall ligand steric environment. Researchers developing unsymmetrical α-diimine catalysts — where one N-aryl side bears 2,4-dimethyl substitution and the other bears a different aryl group for property tuning — should select this compound rather than the 2,6-dimethyl or unsubstituted aniline analogs to achieve the intermediate steric profile documented in the Korean J. Chem. Eng. comparative study [1].

Comparative Structure–Activity Relationship (SAR) Studies of N-Aryl Substituent Effects in Late-Transition-Metal Catalysis

For research groups systematically mapping the influence of N-aryl substitution pattern on α-diimine metal catalyst performance, N-(butan-2-yl)-2,4-dimethylaniline serves as a critical data point in the positional isomer matrix. The Korean J. Chem. Eng. (2008) study established that methyl positioning — 2,4 vs. 2,6 vs. 2,5 vs. 3,5 vs. 2,3 — generates distinct activity and selectivity profiles in norbornene polymerization [1]. By procuring and incorporating this specific isomer into a ligand library, researchers can directly compare their results against the published activity ranking for the 2,4-dimethyl N-aryl catalyst subclass. This compound should be ordered alongside its positional isomers (N-(butan-2-yl)-2,3-, 2,5-, 3,4-, and 3,5-dimethylaniline) to construct a complete isomer matrix for ligand SAR studies. The sec-butyl N-alkyl group, being common across all isomers in such a matrix, serves as a controlled variable while the aryl substitution pattern is systematically varied.

Coordination Chemistry and Catalytic Intermediate Studies Requiring a Chiral N-Alkylaniline Probe

The sec-butyl (butan-2-yl) substituent on the target compound introduces a chiral center at the α-carbon of the N-alkyl chain. While the commercial product is racemic, this stereochemical feature provides a valuable spectroscopic handle for mechanistic studies: the diastereotopic methyl groups and the methine proton of the sec-butyl group generate distinctive NMR signals that can report on the electronic and steric environment at nitrogen upon imine formation and metal coordination. This is supported by the structural characterization data (canonical SMILES, InChI, molecular descriptors including rotatable bond count = 3 and XLogP3 ≈ 4) available from ChemSrc and BOC Sciences . For researchers studying the stereochemistry of imine condensation, metal–ligand coordination dynamics, or the stereochemical outcome of catalytic cycles, the sec-butyl group provides a built-in chiral reporter that linear N-alkyl analogs (n-butyl, ethyl, methyl) cannot offer .

Agrochemical Intermediate Research: Benchmarking Against the 3,4-Isomer for Selective Dinitration Studies

Although the 2,4-dimethyl isomer is not the substrate for dinitro herbicide synthesis (that application belongs to the 3,4-isomer, per US Patent 5,907,062 [2]), it serves as an important negative control and regiochemical comparator in dinitration studies. Researchers developing selective nitration methodologies can use N-(butan-2-yl)-2,4-dimethylaniline to probe how the 2,4-substitution pattern directs (or blocks) electrophilic aromatic substitution compared with the 3,4-pattern. The documented physical properties of the 3,4-isomer — solubility in chloroform (sparingly) and methanol (slightly), appearance as a very dark brown oil, and recommended storage at 4°C — provide practical handling benchmarks that are likely comparable for the 2,4-isomer given their structural similarity (both are C₁₂H₁₉N secondary amines differing only in methyl group positions). The 2,4-isomer's distinct substitution pattern makes it valuable for structure–reactivity correlation studies in nitration chemistry.

Application
Selection Property
Validation Focus
Unsymmetrical α-diimine ligand synthesis
2,4-Dimethyl N-aryl substitution providing balanced ortho steric and para electronic effects
Catalyst activity and polymer molecular weight control
N-aryl substitution SAR studies
Positional isomer with documented activity ranking across isomer matrix
Isomer-dependent catalytic activity and selectivity
Chiral N-alkyl mechanistic probe
sec-Butyl chiral center enabling diastereotopic NMR signals
Stereochemical reporting in imine formation and metal coordination
Dinitration regiochemistry control studies
2,4-Substitution pattern as regiochemical comparator
Nitration outcome compared with 3,4-substitution pattern
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